7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Overview
Description
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H10BrN It is a brominated derivative of tetrahydrocyclopenta[b]indole, characterized by the presence of a bromine atom at the 7th position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indole derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s structural similarity to bioactive indole derivatives suggests potential therapeutic applications. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.
Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-brominated parent compound.
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A chlorinated analogue.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: A fluorinated analogue.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved pharmacological properties.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWSCYYHKJAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351461 | |
Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
164736-47-4 | |
Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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